Vinyl acetate ethyl acrylate

Copolymerization Kinetics Reactivity Ratios Microstructure Control

Vinyl acetate ethyl acrylate copolymer (CAS 25190-97-0), formally designated as 2-propenoic acid, ethyl ester, polymer with ethenyl acetate, is a random addition copolymer synthesized via free-radical emulsion polymerization of vinyl acetate (VAc) and ethyl acrylate (EA). It belongs to the vinyl-acrylic copolymer class and is supplied predominantly as an aqueous emulsion (latex).

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
CAS No. 25190-97-0
Cat. No. B8748617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl acetate ethyl acrylate
CAS25190-97-0
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C.CC(=O)OC=C
InChIInChI=1S/C5H8O2.C4H6O2/c1-3-5(6)7-4-2;1-3-6-4(2)5/h3H,1,4H2,2H3;3H,1H2,2H3
InChIKeyRQOGVELQGMBDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinyl Acetate Ethyl Acrylate Copolymer (CAS 25190-97-0): Structural Identity and Functional Positioning


Vinyl acetate ethyl acrylate copolymer (CAS 25190-97-0), formally designated as 2-propenoic acid, ethyl ester, polymer with ethenyl acetate, is a random addition copolymer synthesized via free-radical emulsion polymerization of vinyl acetate (VAc) and ethyl acrylate (EA) [1]. It belongs to the vinyl-acrylic copolymer class and is supplied predominantly as an aqueous emulsion (latex). The copolymer is distinguished by an internally plasticized structure imparted by the low-Tg ethyl acrylate segments, which eliminates the need for external plasticizers that are prone to migration [2]. This compositional architecture yields a material that bridges the adhesion strength of poly(vinyl acetate) with the flexibility and water resistance of acrylate polymers, positioning it as a versatile binder for adhesives, coatings, and sealants.

Why Generic Substitution Fails for Vinyl Acetate Ethyl Acrylate Copolymer (25190-97-0)


Interchanging vinyl acetate ethyl acrylate copolymer with other vinyl-acrylic copolymers—such as vinyl acetate-co-methyl acrylate (PVAc/PMA), vinyl acetate-co-n-butyl acrylate (PVAc/PBA), or ethylene-vinyl acetate (EVA)—without empirical validation introduces quantifiable performance risk. The reactivity ratios of ethyl acrylate versus butyl acrylate during copolymerization with vinyl acetate differ substantially (rE ≈ 4.7 vs. rB ≈ 6.7), producing characteristically different monomer sequence distributions and, consequently, divergent thermal, mechanical, and adhesive properties [1]. Furthermore, the balance of internal plasticization, peel strength, and thermal decomposition behavior is ranked non-equivalently across the homologous alkyl acrylate series [2], meaning that nominal 'in-class' substitution can result in measurable loss of adhesion, altered film flexibility, or compromised thermal stability.

Quantitative Differentiation Evidence for Vinyl Acetate Ethyl Acrylate Copolymer (25190-97-0)


Reactivity Ratio-Driven Microstructure Control: Ethyl Acrylate vs. Butyl Acrylate Copolymerization with Vinyl Acetate

The copolymerization of vinyl acetate (V) with ethyl acrylate (E) yields reactivity ratios of rV = 0.03 ± 0.03 and rE = 4.68 ± 1.70 (Kelen-Tüdős method), compared to rV = 0.03 ± 0.01 and rB = 6.67 ± 2.17 for vinyl acetate/butyl acrylate (V/B) copolymerization under identical free-radical solution conditions [1]. The lower rE value relative to rB indicates that ethyl acrylate exhibits significantly less preferential homopropagation, resulting in a more statistically random comonomer sequence distribution and reduced compositional drift during batch polymerization.

Copolymerization Kinetics Reactivity Ratios Microstructure Control

Isothermal Decomposition Activation Energy Ranking Among Vinyl Acetate–Alkyl Acrylate Copolymers

Isothermal thermogravimetric analysis in the 100–200 °C range established the activation energy order for thermal decomposition as PVAc/PMA > PVAc/PEA > PVAc/PBA [1]. Poly(vinyl acetate-co-ethyl acrylate) (PVAc/PEA) thus occupies an intermediate thermal stability position, outperforming the butyl acrylate analog (PVAc/PBA) but not reaching the stability of the methyl acrylate variant (PVAc/PMA). This ranking provides a quantifiable basis for selecting PVAc/PEA where a balance of thermal robustness and low-temperature flexibility is required.

Thermal Stability Activation Energy Isothermal Decomposition

Comparative Peel Strength Performance Before and After Plasma Surface Treatment

Peel strength measurements, performed both before and after plasma treatment, revealed the same rank order as thermal stability: PVAc/PMA > PVAc/PEA > PVAc/PBA [1]. PVAc/PEA delivers intermediate peel adhesion among the vinyl acetate–alkyl acrylate series, providing a quantifiable performance tier that sits between the stronger methyl acrylate and the weaker butyl acrylate copolymers.

Peel Strength Adhesion Plasma Treatment Surface Modification

Internal Plasticization via Ethyl Acrylate Comonomer: Elimination of Migrating External Plasticizers

The incorporation of ethyl acrylate (homopolymer Tg ≈ −24 to −8 °C [1]) into a vinyl acetate backbone (homopolymer Tg ≈ 30–45 °C [2]) produces a copolymer that is internally plasticized [3], with the glass transition temperature tunable between these extremes by adjusting the monomer ratio. This intrinsic plasticization eliminates the requirement for low-molecular-weight external plasticizers that are susceptible to volatilization, exudation, and migration—a well-documented failure mode in externally plasticized poly(vinyl acetate) formulations.

Internal Plasticization Glass Transition Temperature Plasticizer Migration

Thermal Processing Stability: Absence of Corrosive Acetic Acid Byproducts Compared to EVA

Ethylene-vinyl acetate (EVA) copolymers are documented to undergo thermal degradation that releases acetic acid (vinegar) at elevated processing temperatures, leading to equipment corrosion and cross-linked gel formation. In contrast, acrylate-based copolymers—including vinyl acetate ethyl acrylate—do not generate corrosive acetic acid byproducts during high-temperature melt processing due to the greater thermal stability of the acrylate ester linkage relative to the vinyl acetate ester [1]. This distinction is a class-level property of acrylate copolymers versus EVA.

Thermal Degradation Corrosive Byproducts Melt Processing EVA vs. Acrylate

Enhanced Water Resistance of VAc-EA Copolymer Films Relative to Poly(vinyl acetate) Homopolymer

The poly(vinyl acetate-co-ethyl acrylate) latex synthesized with a poly(vinyl alcohol) protective colloid exhibits enhanced water resistance compared to poly(vinyl acetate) homopolymer films [1]. While quantitative water absorption percentages are not provided in this study for direct inter-copolymer comparison, the internal plasticization mechanism via hydrophobic ethyl acrylate segments is understood to reduce the overall hydrophilicity of the copolymer network relative to PVAc, which is known to absorb 1–3% water (up to 8% on prolonged immersion) [2]. This evidence supports a directional improvement in water resistance that is relevant for moisture-exposed applications.

Water Resistance Emulsion Film Hydrolytic Stability

High-Confidence Application Scenarios for Vinyl Acetate Ethyl Acrylate Copolymer (25190-97-0) Based on Quantitative Evidence


Water-Based Pressure-Sensitive Adhesives Requiring Balanced Peel and Removability

The intermediate peel strength of PVAc/PEA relative to PVAc/PMA and PVAc/PBA [1] makes it an optimal candidate for removable or repositionable pressure-sensitive adhesive (PSA) formulations where excessive adhesion force—characteristic of the methyl acrylate variant—would cause substrate damage or residue upon removal, while the weaker butyl acrylate variant would fail to meet minimum tack requirements.

Heat-Sealable Coatings with Controlled Thermal Stability

The intermediate isothermal decomposition activation energy of PVAc/PEA [1] positions this copolymer for heat-sealable packaging coatings that must withstand sealing temperatures (100–200 °C) without the thermal degradation risks associated with PVAc/PBA, yet without the excessive stiffness that the higher-activation-energy PVAc/PMA might introduce at ambient service temperatures.

Archival and Conservation Adhesives Requiring Plasticizer-Free Long-Term Flexibility

The internal plasticization of VAc-EA copolymer via ethyl acrylate segments [2] eliminates the need for external plasticizers, addressing a critical procurement criterion for museum conservation, bookbinding, and archival adhesives where plasticizer migration over decades causes embrittlement, yellowing, and substrate staining—failures extensively documented in externally plasticized PVAc formulations.

Melt-Processed Laminating Films Where Equipment Corrosion Must Be Avoided

Unlike EVA copolymers that release corrosive acetic acid during melt processing [3], VAc-EA copolymer does not generate corrosive degradation byproducts, making it suitable for heat-laminatable multilayer films and extrusion coating operations where equipment longevity and product purity are paramount procurement considerations.

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